3-(4-methoxyphenyl)-1-phenyl-N-[(pyridine-4-carbonylamino)carbamothioyl]pyrazole-4-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-[[[oxo(pyridin-4-yl)methyl]hydrazo]-sulfanylidenemethyl]-1-phenyl-4-pyrazolecarboxamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to 3-(4-methoxyphenyl)-1-phenyl-N-[(pyridine-4-carbonylamino)carbamothioyl]pyrazole-4-carboxamide have demonstrated notable antimicrobial activities. For instance, the compound has been explored in the context of generating novel structures that exhibit potential antimicrobial properties against various bacteria and yeasts. Korkusuz, Yıldırım, and Albayrak (2013) investigated the antimicrobial activity of related compounds, highlighting their potential in addressing microbial infections (Korkusuz et al., 2013).
Cytotoxicity and Cancer Research
Research has indicated that derivatives of this compound exhibit cytotoxic properties, particularly against cancer cells. Hassan, Hafez, and Osman (2014) synthesized related compounds and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing valuable insights into their potential application in cancer treatment (Hassan et al., 2014). Additionally, Hassan et al. (2015) further explored the cytotoxicity of similar compounds against various human cancer cell lines, including colon, lung, breast, and liver cancer cells (Hassan et al., 2015).
properties
Product Name |
3-(4-methoxyphenyl)-1-phenyl-N-[(pyridine-4-carbonylamino)carbamothioyl]pyrazole-4-carboxamide |
---|---|
Molecular Formula |
C24H20N6O3S |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenyl-N-[(pyridine-4-carbonylamino)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H20N6O3S/c1-33-19-9-7-16(8-10-19)21-20(15-30(29-21)18-5-3-2-4-6-18)23(32)26-24(34)28-27-22(31)17-11-13-25-14-12-17/h2-15H,1H3,(H,27,31)(H2,26,28,32,34) |
InChI Key |
OXZNJZJIVRAPKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC(=S)NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC(=S)NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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